

Physical and chemical properties of Inosine-¹³C₅

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Compound of Interest

Compound Name: Inosine-¹³C₅

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Inosine-¹³C₅: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Inosine-¹³C₅, a stable isotope-labeled version of the endogenous purine nucleoside, inosine. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for a variety of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Core Physical and Chemical Properties

Inosine-¹³C₅ is a non-radioactive, stable isotope-labeled form of inosine, where five carbon atoms have been substituted with the ¹³C isotope. This labeling provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based applications.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Inosine-¹³C₅. It is important to note that some data, such as the melting point and pKa, are derived from the unlabeled inosine molecule, as specific data for the ¹³C₅-labeled variant is not extensively published. The isotopic labeling is not expected to significantly alter these macroscopic physical properties.

Table 1: General and Physical Properties of Inosine-¹³C₅

Property	Value	Source
Molecular Formula	C ₅ ¹³ C ₅ H ₁₂ N ₄ O ₅	[1]
Molecular Weight	273.19 g/mol	[1]
Appearance	White to Off-white Solid	[1]
Melting Point	218 °C (decomposes)	[2]
pKa	13.24 ± 0.70 (Predicted)	[3]
Purity	≥98%	[4]
Isotopic Enrichment	≥99 atom % ¹³ C	[1]

Table 2: Solubility and Storage of Inosine-¹³C₅

Property	Value	Source
Solubility	Soluble in Methanol, Water. DMSO: 10 mg/mL (36.60 mM; requires sonication)	[1][5]
Storage Conditions	Store at -20°C. For stock solutions: -80°C for up to 6 months; -20°C for up to 1 month.	[5]
Stability	Hygroscopic	[3]

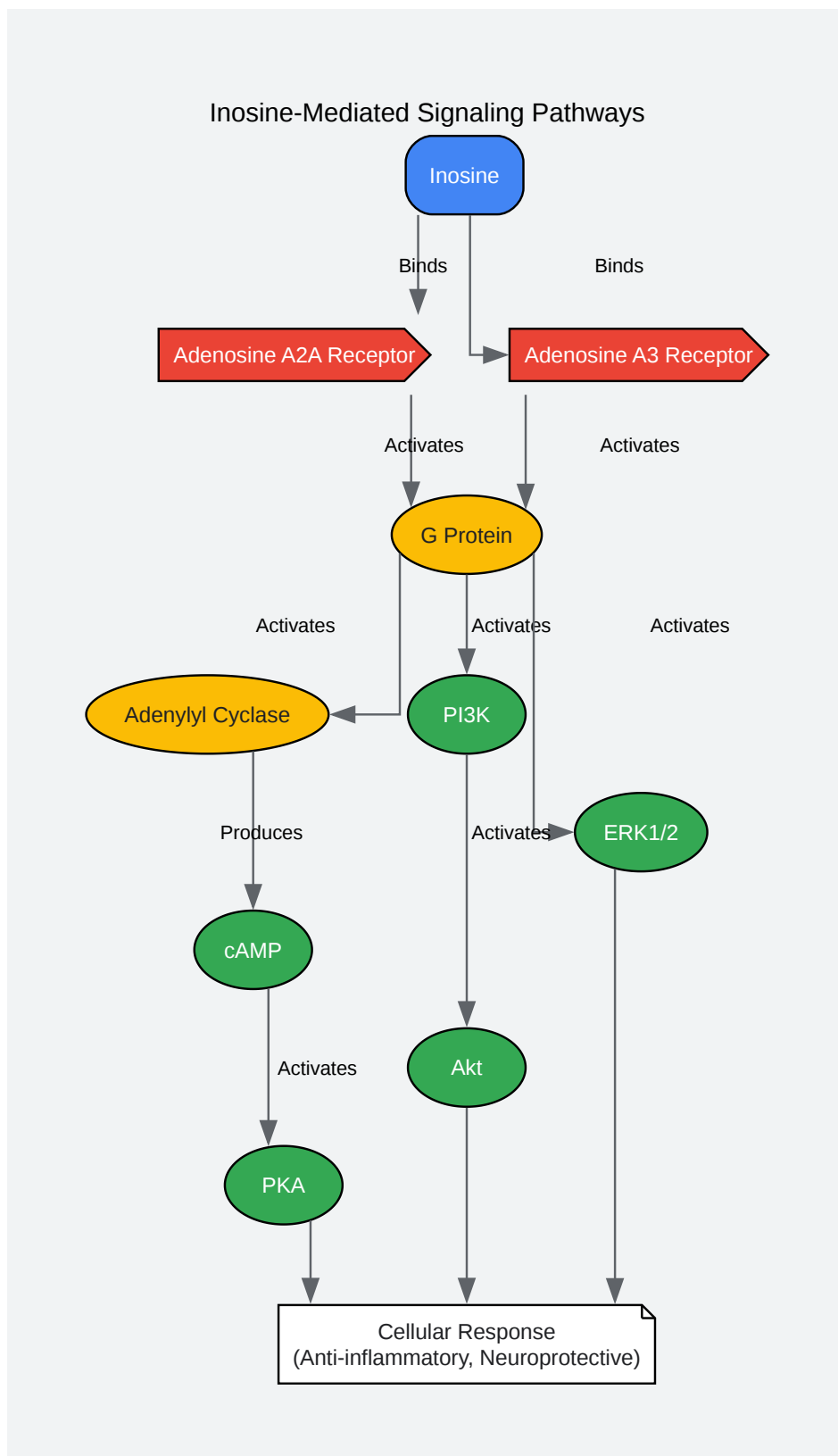
Signaling Pathways of Inosine

Inosine, the unlabeled counterpart of Inosine-¹³C₅, is a biologically active molecule that exerts its effects through various signaling pathways, primarily by interacting with adenosine receptors. Understanding these pathways is crucial for interpreting data from studies using Inosine-¹³C₅ as a tracer or modulator.

Inosine has been shown to be a functional agonist for adenosine A₁ (A₁R), A_{2A} (A_{2A}R), and A₃ (A₃R) receptors.[5][6][7] Its activation of these G protein-coupled receptors (GPCRs) initiates downstream signaling cascades that play roles in inflammation, nociception, immunomodulation, and neuroprotection.[5]

Inosine-Mediated Adenosine Receptor Signaling

The binding of inosine to adenosine receptors, particularly the A_{2A} and A₃ receptors, triggers a cascade of intracellular events. The A_{2A} receptor is coupled to a stimulatory G protein (G_{αs}), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] This, in turn, activates Protein Kinase A (PKA). Inosine has also been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and activate the PI3K/Akt signaling pathway.[1][8]



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Caption: Inosine signaling through adenosine receptors.

Experimental Protocols

Inosine- $^{13}\text{C}_5$ is primarily used as a tracer in metabolic studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[5] Detailed experimental protocols are often application-specific. Below are generalized methodologies for common applications.

Preparation of Stock Solutions

For in vitro and in vivo experiments, proper preparation of stock solutions is critical.

Protocol for 10 mM DMSO Stock Solution:

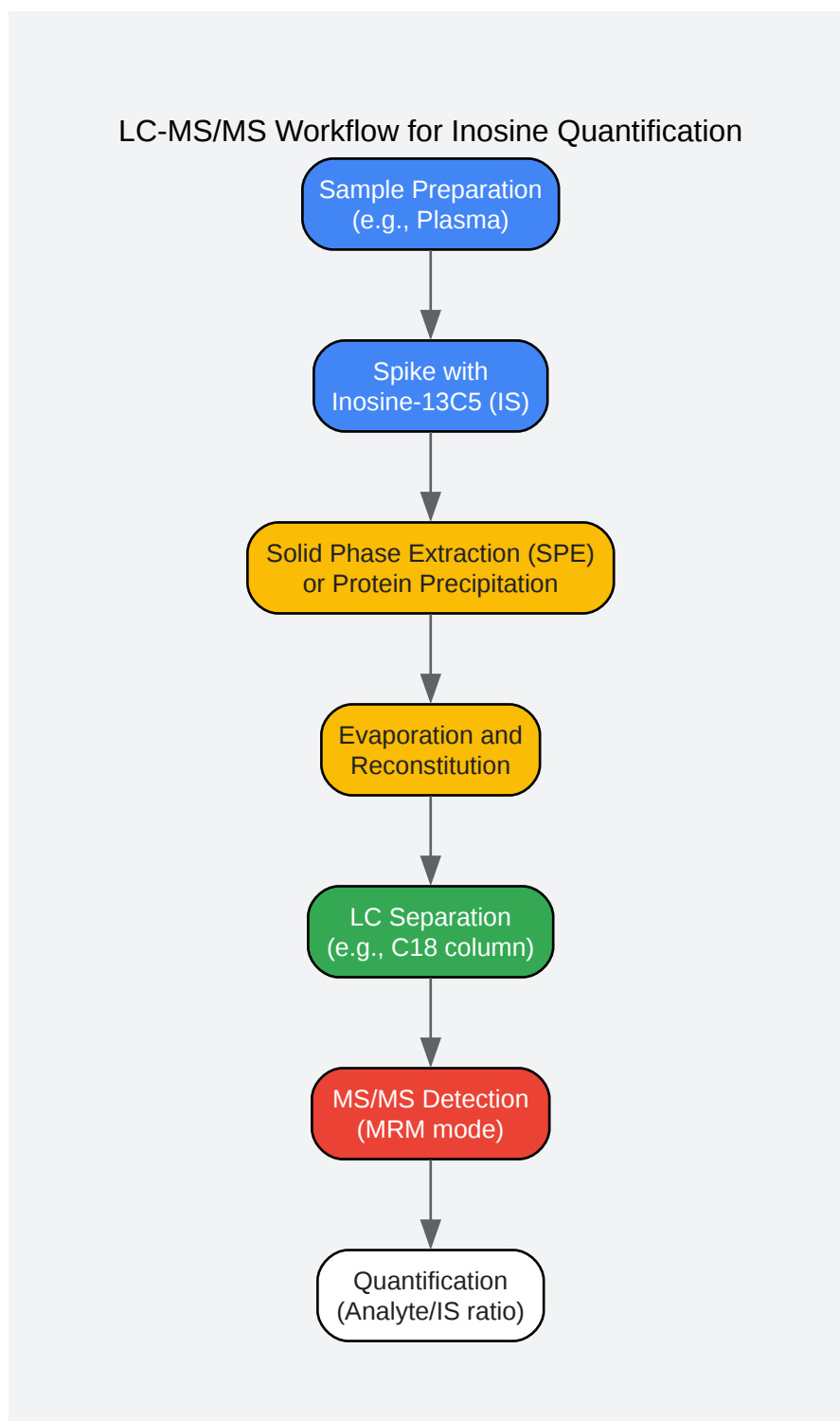
- Weigh out the required amount of Inosine- $^{13}\text{C}_5$.
- Add the appropriate volume of high-purity, anhydrous DMSO. For 1 mg of Inosine- $^{13}\text{C}_5$ (MW: 273.19), add 366 μL of DMSO to achieve a 10 mM concentration.^[5]
- To aid dissolution, the tube can be gently heated to 37°C and sonicated in an ultrasonic bath.^[5]
- Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.^[5]

For in vivo formulations, further dilution in appropriate vehicles is necessary. Examples include:

- Formulation 1 (Saline/PEG300/Tween-80): A clear solution of ≥ 1 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[4]
- Formulation 2 (SBE- β -CD in Saline): A clear solution of ≥ 1 mg/mL can be prepared in 10% DMSO and 90% (20% SBE- β -CD in Saline).^[4]
- Formulation 3 (Corn Oil): A clear solution of ≥ 1 mg/mL can be made in 10% DMSO and 90% Corn Oil.^[4]

Quantitative Analysis using LC-MS/MS

The following is a generalized workflow for the quantification of inosine in a biological matrix, such as plasma, using Inosine- $^{13}\text{C}_5$ as an internal standard. This protocol is adapted from a method for unlabeled inosine.[9]



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Caption: Workflow for Inosine Quantification.

Detailed Steps:

- Sample Preparation: Thaw biological samples (e.g., human plasma) on ice.
- Internal Standard Spiking: Add a known concentration of Inosine- $^{13}\text{C}_5$ solution to each sample, calibrator, and quality control sample.
- Extraction: Perform solid-phase extraction (SPE) or protein precipitation to remove interfering substances.
- Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.
 - Chromatography: Use a suitable column (e.g., C18) to separate inosine from other components.
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for both inosine and Inosine- $^{13}\text{C}_5$ in Multiple Reaction Monitoring (MRM) mode. For unlabeled inosine, a common transition is m/z 269.1 \rightarrow 137.1.[9] For Inosine- $^{13}\text{C}_5$, the precursor ion would be m/z 274.1.
- Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of inosine in the unknown samples from this curve.

NMR Spectroscopy Analysis

Inosine- $^{13}\text{C}_5$ is a valuable tool for NMR-based metabolomics. The ^{13}C labeling enhances the signal, allowing for more sensitive detection and structural elucidation.

General Protocol for ^{13}C -NMR of Labeled Compounds:

- Sample Preparation: Dissolve the lyophilized sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add an internal standard for chemical shift referencing and quantification if needed.
- NMR Data Acquisition:
 - Acquire a standard one-dimensional ¹³C spectrum.
 - For more detailed structural information and assignment, two-dimensional NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
- Data Processing and Analysis:
 - Process the raw NMR data (Fourier transformation, phase correction, baseline correction).
 - Integrate the signals of interest. The chemical shifts will be indicative of the carbon environments within the molecule.

Conclusion

Inosine-¹³C₅ is a powerful and versatile tool for researchers in various scientific disciplines. Its well-defined physical and chemical properties, coupled with its biological activity, make it an essential component in studies involving metabolic tracing, quantitative bioanalysis, and the elucidation of complex biological pathways. The information and protocols provided in this guide serve as a comprehensive resource to facilitate the effective use of Inosine-¹³C₅ in research and development.

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